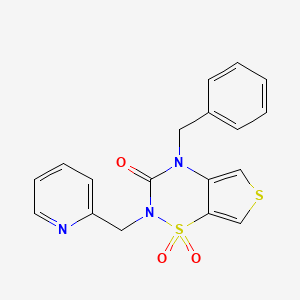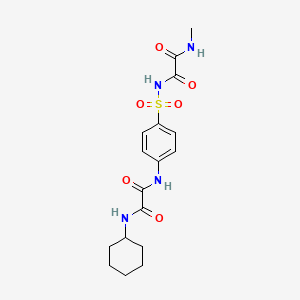
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them subjects of significant research interest in fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- typically involves multi-step organic synthesis. Common starting materials might include benzothiophene derivatives and thiadiazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct formation of the heterocyclic rings.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the sulfur or nitrogen atoms within the heterocyclic rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be possible, particularly on the methylthio group or other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, pressures, and solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include modified versions of the original compound with different functional groups or altered ring structures.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine
In medicine, the compound might be explored for its therapeutic potential, possibly targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, such compounds could be used in the development of new materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, altering their function and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core structure and may exhibit similar chemical properties.
Thiadiazole derivatives: Compounds containing the thiadiazole ring might have comparable reactivity and biological activity.
Pyrimidinone derivatives: These compounds include the pyrimidinone ring and could have similar applications in medicinal chemistry.
Uniqueness
The uniqueness of 10H-(1)Benzothieno(2,3-d)-1,3,4-thiadiazolo(3,2-a)pyrimidin-10-one, 2-(methylthio)- lies in its specific combination of heterocyclic rings and functional groups, which could confer unique chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
110543-87-8 |
|---|---|
分子式 |
C12H7N3OS3 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
13-methylsulfanyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13-hexaen-16-one |
InChI |
InChI=1S/C12H7N3OS3/c1-17-12-14-15-10(16)8-6-4-2-3-5-7(6)18-9(8)13-11(15)19-12/h2-5H,1H3 |
InChI 键 |
KEHPKMSBRCDRJX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN2C(=O)C3=C(N=C2S1)SC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


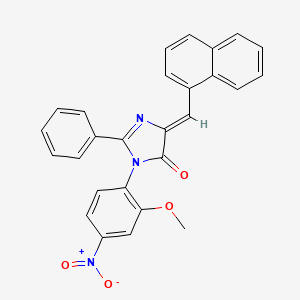
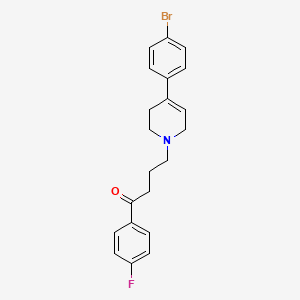
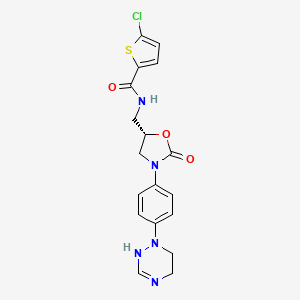
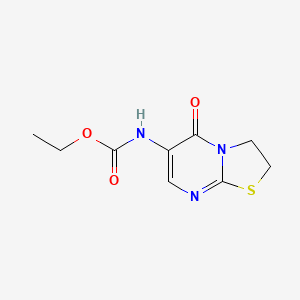
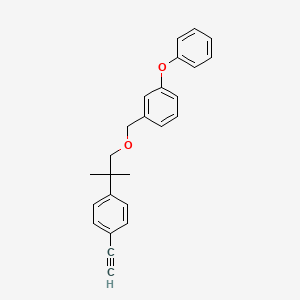
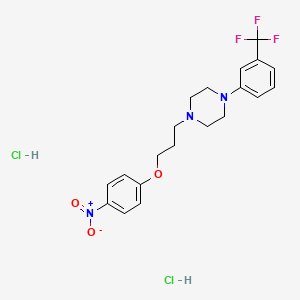
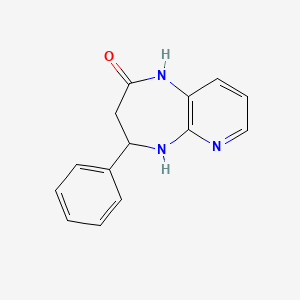


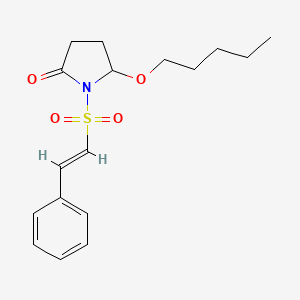
![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
